ym-244769

NCX3 selectivity isoform profiling Na+/Ca2+ exchanger

Researchers studying NCX3-mediated neuronal injury or cancer cell migration require isoform-selective tools to avoid confounding results from pan-NCX inhibitors like KB-R7943 or CB-DMB. YM-244769 delivers precisely this capability. • 3.8-5.3× selectivity for NCX3 over NCX1/NCX2 - isolates NCX3-specific phenotypes unattainable with non-selective inhibitors • IC50 18 nM (NCX3), 50 nM (reverse-mode NCX current in cardiomyocytes) - validated in SH-SY5Y neuroprotection and multi-line cancer migration assays • ≥98% HPLC purity; available in mg-to-gram quantities with global shipping

Molecular Formula C26H22FN3O3
Molecular Weight 443.5 g/mol
Cat. No. B1663065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameym-244769
SynonymsN-(3-aminobenzyl)-6-(4-((3-fluorobenzyl)oxy)phenoxy)nicotinamide
YM 244769
YM-244769
YM244769
Molecular FormulaC26H22FN3O3
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)CNC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)OCC4=CC(=CC=C4)F
InChIInChI=1S/C26H22FN3O3/c27-21-5-1-4-19(13-21)17-32-23-8-10-24(11-9-23)33-25-12-7-20(16-29-25)26(31)30-15-18-3-2-6-22(28)14-18/h1-14,16H,15,17,28H2,(H,30,31)
InChIKeyJZMLHJRKSJXARY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





YM-244769: Preferential NCX3 Inhibitor


YM-244769 is a potent, orally active, and selective inhibitor of the Na+/Ca2+ exchanger (NCX) that preferentially targets the NCX3 isoform [1]. Chemically, it is N-(3-aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy} nicotinamide (or its dihydrochloride salt) and belongs to the benzyloxyphenyl class of NCX inhibitors [2]. Its primary mechanism of action involves the potent suppression of the unidirectional outward NCX current, which corresponds to the Ca2+ entry (reverse) mode of the exchanger . YM-244769 was developed to address the need for a more selective pharmacological tool for dissecting the distinct physiological and pathological roles of the NCX3 isoform, which is predominantly expressed in the brain and skeletal muscle, distinguishing it from the more ubiquitous NCX1 [1].

YM-244769 Isoform Specificity Advantage


General NCX inhibitors, such as the prototypical KB-R7943 or pan-inhibitors like CB-DMB, indiscriminately block all three mammalian NCX isoforms (NCX1, NCX2, NCX3) [1]. This lack of specificity is a significant experimental limitation because NCX isoforms have distinct tissue distributions and physiological roles [2]. For instance, NCX1 is ubiquitous and crucial for cardiac contractility, while NCX3 is predominantly found in the brain and skeletal muscle, where it plays a specialized role in neuronal damage and muscle function [2]. Substituting YM-244769 with a less selective inhibitor would therefore confound results, making it impossible to attribute an observed effect solely to the blockade of a specific NCX isoform [1]. The quantitative evidence below demonstrates precisely how YM-244769's preferential activity for NCX3 provides a level of experimental control not achievable with other commonly used NCX inhibitors, thereby justifying its selection for targeted mechanistic studies.

YM-244769: Head-to-Head Comparisons


NCX3 Isoform Selectivity

YM-244769 demonstrates a unique, quantifiable preference for inhibiting the NCX3 isoform compared to its analogs. In a direct head-to-head study using CCL39 cells stably transfected with individual NCX isoforms, YM-244769 inhibited NCX3 with an IC50 of 18 nM [1]. This inhibitory potency was 3.8- to 5.3-fold greater than its effect on NCX1 or NCX2 [1]. This preferential profile is not shared by other key NCX inhibitors like SEA0400, KB-R7943, or SN-6, which do not display this significant isoform selectivity in the same assay system [1].

NCX3 selectivity isoform profiling Na+/Ca2+ exchanger

Reverse-Mode NCX Current Inhibition

In electrophysiological studies on native cardiac myocytes, YM-244769 potently inhibits the unidirectional outward NCX current (Ca2+ entry mode) with an IC50 of 50 nM [1]. A direct comparison of NCX1 inhibitory potency ranks YM-244769 as more potent than KB-R7943 and SN-6, and similar to SEA0400 [1]. This is a key differentiator, as it shows YM-244769 is not only isoform-selective but also a highly effective inhibitor of the pathologically relevant reverse mode of NCX, matching or exceeding the potency of other leading compounds.

reverse-mode NCX Ca2+ entry electrophysiology

Neuroprotection in Cell Models

The functional consequence of YM-244769's isoform selectivity is clearly demonstrated in a neuroprotection model. In SH-SY5Y neuronal cells (which express NCX1 and NCX3), YM-244769 provided efficient protection against hypoxia/reoxygenation-induced cell damage, and this protection was greater than that observed in renal LLC-PK1 cells (which exclusively express NCX1) [1]. Critically, the comparator compound SN-6, which lacks this NCX3 preference, showed the opposite pattern, suppressing renal cell damage more effectively than neuronal cell damage [1]. This demonstrates that the compound's preferential activity translates directly into a superior and more targeted functional outcome in a disease-relevant context.

neuroprotection hypoxia/reoxygenation cell damage

Cancer Cell Migration and Apoptosis

Recent research demonstrates a clear functional difference between blocking NCX3 with YM-244769 and blocking NCX1 with the 'specific' blocker SEA0400. In a panel of four cancer cell lines (DLD1, HeLa, MDA-MB-231, JIMT1), YM-244769 induced a concentration-dependent increase in apoptosis and suppressed cell migration [1]. In contrast, inhibition of NCX1 by SEA0400 had no significant effect on these same parameters [1]. This highlights that for studies focused on the pro-migratory and anti-apoptotic roles of NCX3 in cancer, YM-244769 is the essential tool, as SEA0400 is ineffective in this context.

cancer cell migration apoptosis NCX3

Sodium-Dependent Inhibition Mechanism

Electrophysiological characterization revealed that YM-244769's inhibition of NCX current is potentiated by elevated intracellular sodium ([Na+]i) and is insensitive to intracellular trypsin application [1]. While these are class-level characteristics shared with other benzyloxyphenyl inhibitors like KB-R7943, SEA0400, and SN-6, it is a critical piece of supporting evidence that defines its mechanism. This profile means YM-244769 is relatively quiescent under normal physiological conditions but becomes a more potent blocker under pathological states associated with high [Na+]i, such as ischemia [2]. This offers a built-in context-dependent activity profile that is valuable for disease modeling.

mechanism of action patch-clamp structure-activity relationship

YM-244769 Research Applications


Neuronal Hypoxia/Ischemia Models

Given YM-244769's 3.8- to 5.3-fold preference for inhibiting NCX3 over NCX1/2 [1], it is the compound of choice for researchers aiming to isolate the contribution of the NCX3 isoform to neuronal damage following hypoxic or ischemic events. Its demonstrated superiority over SN-6 in protecting neuronal SH-SY5Y cells [1] provides a strong scientific rationale for its use over other NCX inhibitors in primary neuron cultures or in vivo stroke models. Procurement is justified for any study requiring precise pharmacological dissection of NCX isoform-specific roles in brain injury.

Cancer Cell Migration and Survival

For cancer biology labs investigating the pro-migratory and anti-apoptotic functions of NCX3, YM-244769 is the required tool. Direct comparative evidence shows that while YM-244769 effectively suppresses migration and induces apoptosis in multiple cancer cell lines, the NCX1-selective blocker SEA0400 has no significant effect [1]. Therefore, YM-244769 is uniquely suited for studies aimed at validating NCX3 as a therapeutic target in oncology, providing a clean, isoform-specific phenotype not achievable with other NCX inhibitors. It should be procured for use in migration assays, apoptosis studies, and proliferation analyses in NCX3-expressing cancer models.

Cardiomyocyte Calcium Handling

Researchers conducting electrophysiological studies on cardiac myocytes will find YM-244769 to be a potent and mechanistically well-characterized tool. Its IC50 of 50 nM for inhibiting the reverse-mode (Ca2+ entry) NCX current in guinea pig ventricular myocytes [1] is a precisely defined parameter for experimental design. Furthermore, its established higher potency than KB-R7943 and SN-6 as an NCX1 inhibitor [1] makes it a superior choice for experiments requiring robust blockade of the exchanger in native tissue. Procurement is recommended for patch-clamp studies, Ca2+ imaging, and assays investigating NCX contribution to cardiac arrhythmias or contractile function.

Context-Dependent Drug Activity in Disease

YM-244769 is an ideal candidate for studies exploring context-dependent pharmacology. Its mechanism of action includes the characteristic of [Na+]i-dependent inhibition, meaning it is a more potent blocker when intracellular sodium is elevated, a common feature of cellular stress [1][2]. This makes it a superior tool compared to non-selective or constitutively active NCX inhibitors for modeling diseases like ischemia/reperfusion injury, where the drug's activity is naturally enhanced under the very conditions it is meant to treat. Procurement should be considered for any research program developing or testing NCX inhibitors for ischemia, heart failure, or other pathologies involving sodium overload.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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